![molecular formula C22H26F3N5O B4689849 N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 296244-39-8](/img/structure/B4689849.png)
N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine derivatives, such as N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are compounds of significant interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are recognized for their structural complexity and the presence of a trifluoromethyl group, which often contributes to their biological efficacy.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of intermediate compounds such as ethyl 5-amino-1H-pyrazole-4-carboxylate with various diketones or similar reactants. A key step in the synthesis involves the introduction of the trifluoromethyl group, which can be achieved through reactions with trifluoro-containing reagents. Specific methods for the synthesis of these compounds have been elaborated, involving multi-step reactions that include condensation, cyclization, and substitution reactions to introduce the desired functional groups into the pyrazolo[1,5-a]pyrimidine core (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the pyrazolo[1,5-a]pyrimidine scaffold, which consists of a fused pyrazole and pyrimidine ring system. The presence of a trifluoromethyl group and other substituents such as the diethylamino propyl chain and the 4-methylphenyl group contributes to the unique structural features of these compounds. Crystallographic studies and molecular modeling can provide insights into the conformation, stereochemistry, and intermolecular interactions of these molecules.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitutions, where the trifluoromethyl group can enhance the electrophilic character of the adjacent carbon atoms. The presence of amide and ether functionalities in the molecule opens up possibilities for further derivatization and functionalization through reactions such as amidation, alkylation, and more.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including solubility, melting point, and stability, are influenced by the presence of the trifluoromethyl group and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity, and the potential for forming hydrogen bonds, are key factors that determine the interactions of pyrazolo[1,5-a]pyrimidine derivatives with biological targets. The electron-withdrawing effect of the trifluoromethyl group and the electronic nature of the pyrazolo[1,5-a]pyrimidine core significantly contribute to these properties.
For more in-depth information and further reading on the topic, the following references provide detailed insights into the synthesis, structure, and properties of pyrazolo[1,5-a]pyrimidine derivatives and related compounds:
Mécanisme D'action
Target of Action
The compound is a pyrimidine derivative . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Mode of Action
Pyrimidine derivatives have been known to exhibit anticancer activity . They are often designed to inhibit key enzymes in cancer cells, thereby preventing their proliferation .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways involved in cell proliferation and survival .
Result of Action
Pyrimidine derivatives are generally designed to inhibit the proliferation of cancer cells .
Propriétés
IUPAC Name |
N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c1-4-29(5-2)12-6-11-26-21(31)17-14-27-30-19(22(23,24)25)13-18(28-20(17)30)16-9-7-15(3)8-10-16/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAPYEJBWGEAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4689779.png)
![2-methyl-5-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B4689783.png)
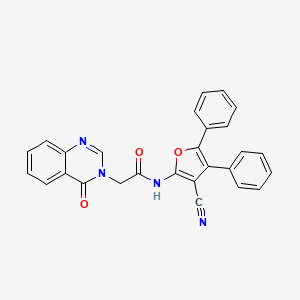
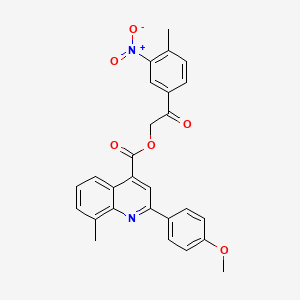

![butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4689839.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4689845.png)
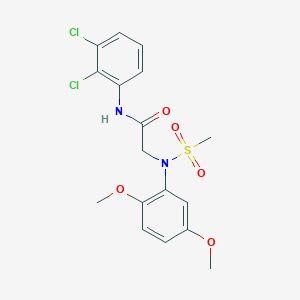
![4-methoxy-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4689858.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4689862.png)
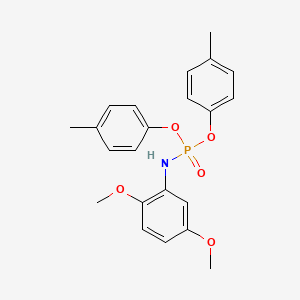
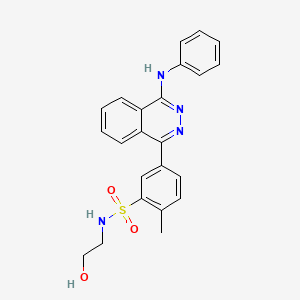
![2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4689878.png)
![ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)